Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate
Description
Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate is a synthetic intermediate featuring a nicotinamide core modified with a tetrahydrofuran-3-yloxy substituent and a tert-butyl carbamate-protected ethylamine side chain. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions. The nicotinamide scaffold is frequently utilized in drug discovery due to its hydrogen-bonding capacity and metabolic stability, while the tetrahydrofuran-3-yloxy group may enhance solubility and influence target binding compared to linear alkyl or aryl ethers .
Properties
IUPAC Name |
tert-butyl N-[2-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(22)19-8-7-18-15(21)12-4-5-14(20-10-12)24-13-6-9-23-11-13/h4-5,10,13H,6-9,11H2,1-3H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGSFRPTVCOLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CN=C(C=C1)OC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amine group with a tert-butyl carbamate (Boc) group, followed by the coupling of the nicotinamide derivative with the tetrahydrofuran moiety under specific reaction conditions. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The nicotinamide moiety can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while reduction of the nicotinamide moiety may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Properties
The compound has shown promise as a potential anticancer agent. Research indicates that derivatives of nicotinamide, to which this compound belongs, can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that modifications in the molecular structure can enhance the compound's ability to inhibit cancer cell proliferation .
b. Inhibitors of Fibroblast Activation Protein
Recent studies have focused on the synthesis of compounds similar to tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate as inhibitors of fibroblast activation protein, which plays a crucial role in tumor progression and metastasis. These inhibitors may help in developing targeted therapies for cancer treatment .
Drug Development
a. Structure-Activity Relationship (SAR) Studies
The compound's structure allows for extensive SAR studies, which are essential for optimizing the pharmacological properties of drug candidates. By altering functional groups or substituents, researchers can assess changes in biological activity and selectivity towards specific targets .
b. Formulation Development
Given its solubility characteristics, this compound can be incorporated into various drug formulations, including oral and injectable forms. Its stability under physiological conditions makes it a candidate for further development in pharmaceutical applications .
Biological Research
a. Mechanistic Studies
The compound is utilized in mechanistic studies to understand its interaction with biological systems at a molecular level. Research has shown that it can modulate signaling pathways involved in cell survival and apoptosis, making it a valuable tool for studying cancer biology .
b. Targeted Delivery Systems
There is ongoing research into using this compound as part of targeted delivery systems for therapeutic agents. Its ability to conjugate with other molecules enhances the specificity and efficacy of drug delivery to diseased tissues .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The tetrahydrofuran ring and tert-butyl group contribute to the compound’s stability and solubility, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s structure can be dissected into three regions:
Nicotinamide Core : A pyridine ring with an amide group at position 2 and a tetrahydrofuran-3-yloxy substituent at position 2.
Ethylcarbamate Linker : A two-carbon chain connecting the nicotinamide to the Boc group.
Boc Protection : A tert-butyloxycarbonyl group preventing undesired reactions at the amine site.
Comparison with PROTAC-Related Carbamates ()
describes tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethyl)carbamate , a PROTAC precursor. Key differences include:
- Core Structure : The PROTAC analog uses a thalidomide-derived dioxoisoindoline moiety instead of nicotinamide, enabling recruitment of E3 ubiquitin ligases.
- Substituent: A phenoxy group replaces the tetrahydrofuran-3-yloxy moiety, likely reducing solubility but increasing hydrophobic interactions.
- Synthesis : Both compounds employ SN2 reactions for ether formation, using potassium carbonate in polar aprotic solvents (e.g., DMF) .
Comparison with Kinase Inhibitor Derivatives ()
highlights tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate, a kinase inhibitor. Notable contrasts:
- Heterocyclic System: The compound integrates chromenone and pyrazolo-pyrimidine rings, targeting kinase active sites, whereas the target compound’s nicotinamide may interact with NAD+-dependent enzymes.
- Substituent Effects: The fluorophenyl and chromenone groups in enhance lipophilicity and π-π stacking, unlike the target compound’s polar tetrahydrofuran-3-yloxy group.
- Synthesis : Both compounds utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for heterocyclic assembly .
Table 2: Pharmacophoric Comparison
Research Findings and Implications
Solubility and Stability
- The tetrahydrofuran-3-yloxy group in the target compound likely improves aqueous solubility compared to ’s phenoxy and ’s fluorophenyl groups. However, its cyclic ether may reduce metabolic stability relative to non-ether analogs.
- The Boc group enhances synthetic flexibility, as seen in and , but requires acidic deprotection (e.g., HCl in dioxane) for amine activation.
Biological Activity
Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Synthesis
The compound is characterized by the presence of a tert-butyl group, a nicotinamide moiety, and a tetrahydrofuran ether. Its chemical structure can be represented as follows:
Synthesis Overview
The synthesis of this compound typically involves the coupling of nicotinic acid derivatives with tetrahydrofuran-based reagents under controlled conditions. The following steps summarize the general synthetic route:
- Formation of the Nicotinamide Derivative : Nicotinic acid is converted into its corresponding amide through reaction with appropriate amines.
- Coupling Reaction : The resulting amide is then reacted with tert-butyl carbamate in the presence of coupling agents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
- Purification : The product is purified using column chromatography to obtain the desired compound in high purity.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, focusing on its potential anti-inflammatory and neuroprotective effects.
- Anti-inflammatory Activity : In vivo studies have demonstrated that compounds related to this structure exhibit significant anti-inflammatory properties. For instance, similar derivatives have shown inhibition rates ranging from 39% to 54% in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs like indomethacin .
- Neuroprotective Effects : Research indicates that nicotinamide derivatives possess neuroprotective properties, potentially through mechanisms involving modulation of oxidative stress and inflammation in neuronal cells .
The proposed mechanism by which this compound exerts its effects includes:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
- Antioxidant Activity : The tetrahydrofuran moiety may contribute to antioxidant effects, protecting cells from oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound. Below are key findings:
Q & A
Basic Questions
Q. What are the common synthetic routes for Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate, and what key reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Activation of the nicotinic acid derivative (e.g., ethyl 6-hydroxynicotinate) using coupling agents like HATU or EDCI.
- Step 2 : Amidation with 2-aminoethyl tert-butyl carbamate under basic conditions (e.g., DIEA or triethylamine) .
- Step 3 : Etherification with tetrahydrofuran-3-ol via nucleophilic substitution (e.g., Mitsunobu reaction or SN2) .
- Critical Conditions : Temperature (0–25°C), solvent polarity (DMF or DCM), and catalyst choice (e.g., DMAP for esterification) .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features are indicative of its structure?
- 1H/13C-NMR : Key signals include:
- Tetrahydrofuran moiety : δ 3.5–4.2 ppm (protons on oxygenated carbons) and δ 70–80 ppm (C-O carbons) .
- Nicotinamido group : Aromatic protons at δ 7.5–8.5 ppm and carbonyl (C=O) at ~168 ppm .
- tert-butyl group : Singlet at δ 1.4 ppm (9H) and ~80 ppm (quaternary carbon) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Target : Serves as a nicotinic acetylcholine receptor (nAChR) modulator due to structural mimicry of nicotine derivatives .
- Use Cases :
- Lead Optimization : Carbamate group enhances metabolic stability compared to ester analogs .
- Protecting Group Strategy : tert-butyl carbamate facilitates selective deprotection under acidic conditions (e.g., TFA/DCM) .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Data Discrepancy Analysis :
- Source Variability : Differences in assay conditions (e.g., cell lines, receptor subtypes) may explain conflicting IC₅₀ values. Validate using standardized protocols (e.g., HEK293 cells for nAChR) .
- Purity Impact : HPLC purity >95% is critical; impurities (e.g., deprotected amines) can skew activity. Confirm via LC-MS .
- Table : Reported Activity Ranges
| Study | IC₅₀ (nM) | Assay Type | Purity | Reference |
|---|---|---|---|---|
| A | 120 ± 15 | Radioligand binding | 98% | |
| B | 450 ± 60 | Functional assay | 90% |
Q. What strategies optimize the coupling efficiency of the nicotinamido group during synthesis?
- Catalyst Screening : HATU outperforms EDCI/DMAP in amidation (yield increase from 50% to 75%) due to enhanced activation .
- Solvent Effects : Polar aprotic solvents (DMF > DCM) improve solubility of intermediates .
- Temperature Control : Reactions at 0°C reduce side-product formation (e.g., tert-butyl group hydrolysis) .
Q. How does the tetrahydrofuran-3-yloxy moiety influence the compound’s conformational stability?
- Structural Analysis :
- X-ray Crystallography : The tetrahydrofuran ring adopts a chair conformation, stabilizing the nicotinamido group via intramolecular H-bonding .
- Dynamic NMR : Restricted rotation of the ether linkage at low temperatures confirms rigidity .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show a 5.2 kcal/mol energy barrier for ring puckering, favoring bioactive conformers .
Methodological Notes
- Synthetic Challenges : Competing hydrolysis of the carbamate group under basic conditions requires pH monitoring .
- Biological Assays : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics to avoid false negatives in functional assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
